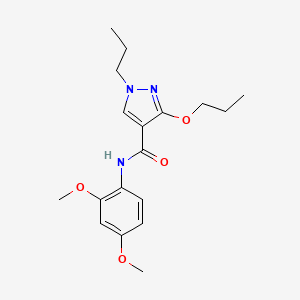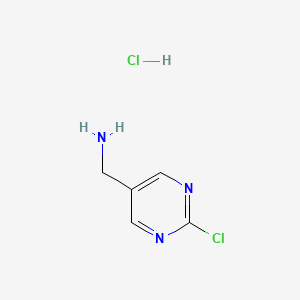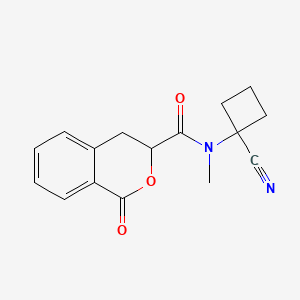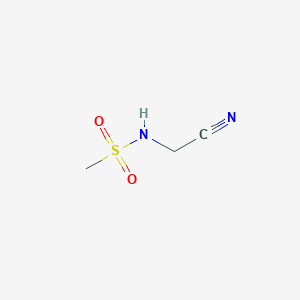![molecular formula C10H11Cl2NO2S B2934469 Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate CAS No. 286436-12-2](/img/structure/B2934469.png)
Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate, commonly known as DCPA ethyl ester, is a chemical compound that belongs to the family of pyridine herbicides. It is widely used in agriculture to control the growth of weeds in crops such as corn, soybeans, and cotton. The compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
科学的研究の応用
Multicomponent Synthesis
- Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate has been used in a multi-component synthesis process. A study demonstrated its role in the creation of 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones through a tandem Mannich-enamine-substitution sequence (Raja & Perumal, 2006).
Chemical Transformations
- The compound has also been involved in unexpected chemical transformations. One study noted the transformation of 2-[(Methoxy-2-oxoethyl)sulfanyl]-5,6-dihydropyridine under acid catalysis, leading to derivatives of 5,6-Dihydropyridin-2(1H)-one (Nedolya et al., 2018).
Crystal Structure and Cytotoxic Activity
- Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate was used in synthesizing novel 4-thiopyrimidine derivatives. These derivatives' crystal structures and cytotoxic activities were studied, providing insights into their potential pharmacological applications (Stolarczyk et al., 2018).
Antimicrobial Activities
- Another research focused on synthesizing thiazoles and their fused derivatives using the compound, showing antimicrobial activities against various bacterial and fungal strains (Wardkhan et al., 2008).
Organic Phosphine Catalysis
- It has been used in organic phosphine-catalyzed [4 + 2] annulations, a method significant in organic synthesis (Zhu et al., 2003).
Electronic Influence in Catalysis
- The compound's sulfur atom's electronic influence in oligomerization reactions catalyzed by cobalt(II) complexes was studied, highlighting its role in catalytic processes (Bianchini et al., 2007).
特性
IUPAC Name |
ethyl 2-[(2,6-dichloropyridin-4-yl)methylsulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2S/c1-2-15-10(14)6-16-5-7-3-8(11)13-9(12)4-7/h3-4H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWWMXMQLZVQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC1=CC(=NC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2934388.png)
![(E)-2-cyano-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2934389.png)


![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2934394.png)
![4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2934398.png)
![3-(1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2934400.png)

![1-(4-Methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2934403.png)
![2-(2-(benzyloxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2934404.png)


![3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2934409.png)